2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide
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Overview
Description
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is a chemical compound known for its applications in various fields, including pharmaceuticals and agriculture. It is a derivative of acetanilide and is characterized by the presence of a chloro group, a dimethylphenyl group, and an acetamide moiety. This compound is often used as an intermediate in the synthesis of other chemicals and drugs.
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is the enzyme acetohydroxyacid synthase (AHAS) . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids.
Mode of Action
The compound acts by inhibiting the activity of AHAS . This inhibition disrupts the synthesis of essential amino acids in plants, leading to a halt in protein synthesis and ultimately growth inhibition .
Biochemical Pathways
The affected biochemical pathway is the synthesis of branched-chain amino acids, specifically leucine, isoleucine, and valine. The inhibition of AHAS disrupts this pathway, leading to a deficiency of these essential amino acids in the plant. This deficiency halts protein synthesis, affecting various downstream processes such as cell division and growth .
Pharmacokinetics
It is known that the compound is soluble in chloroform and methanol , suggesting that it may have good absorption and distribution characteristics in biological systems
Result of Action
The result of the compound’s action is the inhibition of growth in plants. By disrupting the synthesis of essential amino acids, the compound halts protein synthesis, leading to inhibited cell division and growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in chloroform and methanol suggests that it may be more effective in environments where these solvents are present Additionally, the compound’s stability may be affected by factors such as temperature and pH
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide typically involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride. The process is carried out in the presence of a base, such as sodium acetate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the process is optimized to increase yield and reduce costs. This involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The reaction mixture is often subjected to crystallization to isolate the pure product, which is then dried and packaged for further use .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce N-oxides .
Scientific Research Applications
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly local anesthetics like lidocaine
Agriculture: The compound is used in the formulation of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Analytical Chemistry: It is employed in chromatographic techniques for the separation and analysis of various compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2,6-diethylphenyl)acetamide
- Lidocaine and its derivatives
Uniqueness
2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-methylacetamide is unique due to its specific structural features that confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9-5-4-6-10(2)13(9)15-11(17)8-16(3)12(18)7-14/h4-6H,7-8H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHUQQYAUGUWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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